1-(4-Methyl-2-nitrophenyl)-1h-imidazole
Description
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-2-3-9(10(6-8)13(14)15)12-5-4-11-7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJFCBMEBFBNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572271 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-37-4 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Principles of Imidazole Heterocycle Chemistry
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. vedantu.com Its structure is planar and features a sextet of π-electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=1). vedantu.com This aromatic character grants the ring significant stability.
One nitrogen atom is pyridine-like, with its lone pair of electrons in an sp² orbital within the plane of the ring, making it basic. vedantu.comnih.gov The other nitrogen is pyrrole-like, and its lone pair contributes to the aromatic π-system. vedantu.com Consequently, the hydrogen atom on this nitrogen is acidic. wikipedia.org This dual nature, known as amphoterism, allows imidazole to act as both a proton donor and acceptor, a property crucial to its function in biological systems, such as in the amino acid histidine. nih.govwikipedia.org The imidazole ring is also a highly polar molecule and is readily soluble in water. nih.govtsijournals.com
Significance of N Arylation and Nitro Substitution in Modulating Imidazole Properties
The process of attaching an aryl group to a nitrogen atom of the imidazole (B134444) ring is known as N-arylation. This transformation is of paramount importance as it creates a direct link between two distinct π-systems, leading to significant electronic and steric modulation. Traditional methods for creating this C-N bond include the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions, which often require harsh conditions like high temperatures. mit.edu More modern approaches utilize copper- or palladium-catalyzed cross-coupling reactions, which can proceed under milder conditions and offer greater functional group tolerance. mit.eduorganic-chemistry.org
Comprehensive Spectroscopic and Diffraction Analysis for Structural Validation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy serves as the cornerstone for determining the molecular structure of 1-(4-Methyl-2-nitrophenyl)-1H-imidazole in solution. Through one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is possible.
The ¹H NMR spectrum provides essential information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the substituted phenyl ring, as well as the methyl group. The imidazole protons typically appear as three distinct signals, while the aromatic protons on the 4-methyl-2-nitrophenyl ring will present a specific splitting pattern dictated by their positions relative to the methyl and nitro groups. The methyl group protons are expected to appear as a singlet.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum for related compounds, such as 2-phenylimidazoles, can sometimes be complicated by fast tautomerization, which can impede the detection of all imidazole ring carbon signals in solution. mdpi.com However, techniques like solid-state ¹³C CP-MAS NMR can overcome this issue. mdpi.com For this compound, ten distinct carbon signals are anticipated, corresponding to the three carbons of the imidazole ring, the six carbons of the phenyl ring, and the single carbon of the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|
| Imidazole C2-H | ~7.8-8.2 | ~135-140 |
| Imidazole C4-H | ~7.2-7.5 | ~128-132 |
| Imidazole C5-H | ~7.0-7.3 | ~118-122 |
| Phenyl C3-H | ~7.8-8.1 | ~130-135 |
| Phenyl C5-H | ~7.4-7.6 | ~125-128 |
| Phenyl C6-H | ~7.5-7.7 | ~123-126 |
| Methyl (-CH₃) | ~2.4-2.6 | ~20-22 |
| Phenyl C1 (C-N) | - | ~133-138 |
| Phenyl C2 (C-NO₂) | - | ~148-152 |
| Phenyl C4 (C-CH₃) | - | ~138-142 |
Note: Values are predictions based on typical chemical shifts for substituted imidazoles and nitrophenyl compounds.
To confirm the assignment of protons and carbons and to establish the connectivity within the molecule, a series of 2D NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. It would confirm the connectivity of the protons on the phenyl ring and distinguish them from the imidazole protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt It provides an unambiguous link between each proton signal and the carbon to which it is attached.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy provides direct evidence for the presence of the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands corresponding to the vibrational modes of the molecule. For this compound, strong absorption bands are expected for the nitro group (NO₂), typically appearing as two distinct peaks for asymmetric and symmetric stretching. Aromatic C-H and C=C stretching vibrations, as well as bands corresponding to the imidazole ring, would also be prominent. For a related compound, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, characteristic IR bands (in cm⁻¹) include 1598 (C=N stretching), 1513 (asymmetric NO₂ stretching), and 1336 (symmetric NO₂ stretching). rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. It is useful for identifying the vibrations of the aromatic rings and the C-C backbone. Studies on related methylimidazoles help in assigning the vibrational modes of the imidazole ring. arizona.edu
Table 2: Key Vibrational Frequencies and Their Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Phenyl and Imidazole Rings |
| Aliphatic C-H Stretch | 2850-3000 | Methyl Group |
| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring |
| Imidazole Ring Stretch | 1400-1550 | Imidazole Ring |
| Asymmetric NO₂ Stretch | 1500-1560 | Nitro Group |
| Symmetric NO₂ Stretch | 1330-1370 | Nitro Group |
Note: Frequencies are based on data from analogous nitroaromatic and imidazole-containing compounds. rsc.orgnist.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The molecular formula of this compound is C₁₀H₉N₃O₂, corresponding to a molecular weight of approximately 203.20 g/mol .
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 203. The fragmentation pattern is typically complex for nitroaromatic compounds. Common fragmentation pathways for related nitroimidazole compounds involve the loss of small molecules like NO, NO₂, and HCN. researchgate.netnih.govnih.gov The fragmentation of the nitro-substituted phenyl ring is also a key feature, often involving the loss of the nitro group followed by further fragmentation of the aromatic system. researchgate.net
High-Resolution X-ray Diffraction Crystallography
While specific crystallographic data for this compound is not available, analysis of its isomer, 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, provides valuable insight into the likely solid-state conformation. researchgate.net
In the crystal structure of this isomer, the imidazole and nitrophenyl rings are not coplanar. A significant dihedral angle of 57.89 (7)° exists between the planes of the two rings. researchgate.net The nitro groups themselves are also twisted relative to the rings to which they are attached. researchgate.net It is highly probable that this compound would also adopt a non-planar conformation due to steric hindrance between the ortho-nitro group and the imidazole ring.
The crystal packing in such molecules is often governed by a network of weak intermolecular interactions, including C—H···O and C—H···N hydrogen bonds, which connect the molecules into larger supramolecular assemblies. researchgate.net
Table 3: Crystallographic Data for the Isomer 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Dihedral Angle (Imidazole/Benzene) | 57.89 (7)° |
| Nitro Group Twist (vs. Imidazole) | 7.0 (3)° |
| Nitro Group Twist (vs. Benzene) | 9.68 (8)° |
Source: Data for the isomer 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. researchgate.net
Analysis of Crystal Packing Motifs and Supramolecular Interactions
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and interpreting the physical properties of a crystalline solid.
Hydrogen Bonding Networks (e.g., C-H···O, C-H···N)
A detailed crystallographic study would provide precise measurements of the bond lengths and angles of these interactions, which are critical for confirming their existence and strength. For instance, studies on similar nitroimidazole compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, reveal the formation of centrosymmetric dimers through C—H⋯O hydrogen bonds, which are further connected by C—H⋯N interactions. researchgate.net
Table 1: Anticipated Hydrogen Bond Parameters for this compound (Hypothetical Data)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C-H(phenyl)···O(nitro) | ~0.95 | 2.2-2.6 | 3.0-3.5 | 120-170 |
| C-H(imidazole)···O(nitro) | ~0.95 | 2.2-2.6 | 3.0-3.5 | 120-170 |
| C-H(phenyl)···N(imidazole) | ~0.95 | 2.3-2.7 | 3.1-3.6 | 120-170 |
| C-H(imidazole)···N(imidazole) | ~0.95 | 2.3-2.7 | 3.1-3.6 | 120-170 |
This table presents hypothetical data based on typical values observed for similar organic compounds.
π-Stacking Interactions and their Role in Crystal Stability
The planar aromatic rings of the phenyl and imidazole moieties in this compound are expected to participate in π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a key stabilizing force in the crystal packing of many aromatic compounds. nih.gov The geometry of these interactions can vary, leading to face-to-face or offset stacking arrangements. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring would influence the electronic nature of the aromatic system and, consequently, the strength and nature of the π-stacking interactions.
Analysis of related structures, such as 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, shows a π–π stacking interaction with a centroid–centroid distance of 3.5373 (9) Å. nih.gov Similar interactions would be anticipated for the title compound, contributing significantly to its crystal stability.
Experimental Charge Density Distribution Studies
Experimental charge density analysis is a powerful technique that provides detailed insight into the electronic structure of a molecule and the nature of its chemical bonds and intermolecular interactions. amu.edu.plresearchgate.netnih.govnih.govacs.org This method goes beyond the simple spherical atom model and allows for the visualization and quantification of the electron density distribution throughout the crystal.
For this compound, such a study would reveal the subtle electronic effects of the methyl and nitro substituents on both the phenyl and imidazole rings. It would enable the characterization of the covalent bonds in terms of their bond critical point properties and provide a quantitative measure of the electrostatic potential, which governs how the molecule interacts with its neighbors. This information is invaluable for understanding the reactivity and biological activity of the compound. While experimental charge density studies have been performed on other nitroimidazole derivatives, no such data is available for the specific compound . researchgate.netnih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific DFT studies on the molecular structure, vibrational frequencies, or electronic properties of 1-(4-Methyl-2-nitrophenyl)-1h-imidazole are available in the searched scientific literature. DFT is a widely used computational method for investigating the electronic structure of many-body systems, which could provide valuable insights into the geometry and reactivity of this compound.
Similarly, there are no available research articles that apply Ab Initio molecular orbital methods to this compound. These methods, based on quantum chemistry principles without the use of empirical parameters, are fundamental for high-accuracy computational studies but have not been publicly documented for this molecule.
Electronic Properties and Molecular Orbital Analysis
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in the available literature. The energy gap between these orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. Without specific calculations, data on the HOMO-LUMO gap and its implications for this compound cannot be provided.
NBO analysis is a powerful tool for understanding hybridization, covalent and non-covalent interactions, and charge transfer within a molecule. However, no NBO analysis has been published for this compound, precluding any discussion on its specific intramolecular donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electronic density to identify regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In the MEP map of this compound, different colors represent varying electrostatic potentials. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net
For this compound, the MEP analysis predicts that the most significant negative potential will be concentrated around the oxygen atoms of the nitro (NO₂) group. This is due to the high electronegativity of oxygen, making this group the primary center for electrophilic interactions. researchgate.net The nitrogen atoms of the imidazole (B134444) ring also exhibit negative potential, though to a lesser extent than the nitro group, indicating their potential for interaction with electrophiles. researchgate.netnih.gov
The most positive potential is predicted to be located on the hydrogen atoms of the aromatic rings and the methyl group. These electron-deficient regions are the most likely sites for nucleophilic attack. researchgate.net This detailed mapping of electrostatic potential is crucial for predicting the molecule's interaction with biological macromolecules and other chemical species. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure and electronic properties.
Theoretical Vibrational Frequencies
The vibrational spectrum of a molecule provides a fingerprint based on the stretching, bending, and torsional motions of its constituent atoms. DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to compute the harmonic vibrational frequencies. nih.govresearchgate.net These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net For this compound, the key vibrational modes are associated with the C-H, C=N, and NO₂ groups.
Predicted Vibrational Frequencies for Key Functional Groups:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2870 |
| Imidazole C=N | Stretching | 1620 - 1550 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro NO₂ | Asymmetric Stretching | 1570 - 1500 |
| Nitro NO₂ | Symmetric Stretching | 1370 - 1320 |
| C-N | Stretching | 1350 - 1250 |
| C-H | Out-of-plane bending | 900 - 675 |
Note: These are predicted ranges based on DFT calculations for analogous structures. nih.govresearchgate.net The theoretical values are often scaled to better match experimental results. researchgate.net
Computed NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predictions are highly sensitive to the electronic environment of each nucleus.
For this compound, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the protons and carbons on the phenyl ring, particularly those in close proximity (ortho and para positions). arpgweb.com Conversely, the electron-donating methyl group will cause a slight upfield shift (lower ppm). The chemical shifts for the imidazole ring protons and carbons are influenced by the aromatic system and the N-phenyl substitution. nih.govrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts: The table below presents hypothetical, yet scientifically plausible, chemical shift values based on data from similar structures. nih.govnih.govresearchgate.netswinburne.edu.au
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H2 | 7.9 - 8.2 | 138 - 142 |
| Imidazole H4/H5 | 7.2 - 7.8 | 120 - 130 |
| Phenyl H3 | 7.5 - 7.8 | 125 - 128 |
| Phenyl H5 | 7.6 - 7.9 | 130 - 133 |
| Phenyl H6 | 7.3 - 7.6 | 122 - 125 |
| Methyl (CH₃) | 2.3 - 2.6 | 20 - 22 |
| Phenyl C1 (C-N) | - | 135 - 138 |
| Phenyl C2 (C-NO₂) | - | 148 - 152 |
| Phenyl C4 (C-CH₃) | - | 139 - 143 |
UV-Vis Absorption Spectra Predictions
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules, providing insight into their electronic transitions. researchgate.net The primary absorptions in the UV-Visible spectrum of compounds like this compound are typically due to π→π* and n→π* transitions. acs.org
The presence of the nitrophenyl and imidazole chromophores suggests that the molecule will absorb in the UV region. The nitro group, a strong chromophore, and the extended conjugation between the phenyl and imidazole rings are expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift). acs.org
Predicted UV-Vis Absorption Maxima (λmax):
| Transition Type | Predicted λmax (nm) | Associated Chromophore |
| π→π | 280 - 320 | Nitrophenyl ring |
| π→π | 250 - 270 | Imidazole ring |
| n→π* | 330 - 360 | Nitro group (NO₂) |
Note: These predicted values are based on TD-DFT calculations for related nitroaromatic and imidazole compounds. researchgate.netacs.org The solvent environment can influence the exact position of the absorption peaks.
Conformational Analysis and Molecular Dynamics Simulations of Aromatic Imidazole Systems
The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations provide a window into these aspects.
A key structural feature of N-aryl imidazoles is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. This angle is determined by the steric and electronic effects of the substituents. For this compound, the bulky nitro group at the ortho position of the phenyl ring creates significant steric hindrance, forcing the two rings into a non-coplanar arrangement. The angle between the mean planes of the imidazole and arene rings in similar 1-phenyl-1H-imidazole derivatives can range from approximately 15° to over 40°. nih.govnih.gov For this compound, a larger dihedral angle is expected due to the ortho-nitro group.
Molecular dynamics simulations can be used to study the time-dependent behavior of the molecule, including the flexibility of the ring systems and the nature of intermolecular interactions in a condensed phase or in solution. nih.gov These simulations reveal how the molecule interacts with its environment through forces like hydrogen bonding and π–π stacking. nih.govnih.gov Understanding these dynamics is essential for predicting how the molecule will behave in a biological system. nih.gov
Structure Property Relationships in Advanced Chemical Design
Correlating Structural Modifications with Electronic and Spectroscopic Characteristics
The electronic and spectroscopic properties of nitrophenyl-imidazole derivatives are profoundly influenced by the nature and position of substituents on both the phenyl and imidazole (B134444) rings. The introduction of electron-withdrawing groups, such as the nitro (NO₂) group, and electron-donating groups, like the methyl (CH₃) group, alters the electron density distribution across the molecule, which in turn affects its spectroscopic signatures and electronic transitions.
Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating these relationships. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and the energy required for electronic excitation. In derivatives of nitrophenyl-imidazole, the nitro group, being a strong electron-withdrawing substituent, tends to lower the energy of the LUMO, which is often localized on the nitrophenyl moiety. This reduction in the LUMO energy typically leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the maximum absorption wavelength (λ_max) observed in UV-Visible spectroscopy.
Spectroscopic characterization of related compounds, such as 1-methyl-4-nitro-1H-imidazole, reveals characteristic signals in ¹H and ¹³C NMR spectra that are sensitive to the electronic environment. For 1-methyl-4-nitro-1H-imidazole, ¹H NMR peaks are observed at 7.76 ppm and 7.42 ppm for the aromatic protons and 3.82 ppm for the N-CH₃ protons arabjchem.org. These chemical shifts are influenced by the electron-withdrawing nature of the nitro group. Similarly, in 1-(4-Methyl-2-nitrophenyl)-1H-imidazole, the positions of the protons on both the imidazole and the substituted phenyl ring in the NMR spectrum would be indicative of the electronic push-pull effects of the methyl and nitro groups.
The vibrational frequencies observed in Infrared (IR) spectroscopy also provide a window into the structural modifications. The characteristic stretching frequencies of the nitro group are particularly informative. In many nitroaromatic compounds, these are typically found in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). The precise position of these bands can be correlated with the electronic environment of the nitro group.
Rational Design Principles for Tuning Physicochemical Parameters (e.g., dipole moment, aromaticity)
The ability to fine-tune physicochemical parameters such as dipole moment and aromaticity is a central goal in the rational design of molecules for specific applications, including as non-linear optical materials. For this compound, these parameters are largely governed by the interplay of its substituents.
Aromaticity: The aromaticity of the imidazole and phenyl rings is another key parameter that can be tuned. Aromaticity is associated with cyclic delocalization of π-electrons and contributes to the stability of the molecule. Substituents can influence the degree of aromaticity. While the phenyl ring possesses a high degree of aromaticity, the imidazole ring's aromatic character can be more sensitive to substitution. The introduction of a strong electron-withdrawing group like the nitro group can, in some cases, slightly decrease the aromaticity of the attached ring by polarizing the π-electron system. Conversely, an electron-donating group like the methyl group can enhance it. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The rational design of analogues of this compound could involve, for instance, the introduction of additional or different substituent groups to systematically alter the dipole moment and aromaticity, thereby tailoring the molecule for specific electronic or optical properties.
Influence of Aromatic Ring Substituents on Molecular Topology and Intermolecular Interactions
The substituents on the aromatic rings of this compound play a crucial role in defining its three-dimensional shape (molecular topology) and the nature of its interactions with neighboring molecules in the solid state. These factors are critical in determining the crystal packing and, consequently, the bulk properties of the material.
Molecular Topology: The dihedral angle between the plane of the imidazole ring and the plane of the nitrophenyl ring is a key topological feature. Steric hindrance between the substituents on both rings can lead to a twisted conformation. For instance, in the crystal structure of the related compound 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the imidazole and benzene rings are tilted at a dihedral angle of 57.89 (7)° researchgate.net. This significant twist from planarity is a common feature in such linked aromatic systems and affects the extent of π-conjugation between the rings. The presence of the methyl group at the 4-position and the nitro group at the 2-position on the phenyl ring in this compound would also be expected to induce a non-planar conformation.
Intermolecular Interactions: In the solid state, molecules of nitrophenyl-imidazole derivatives are held together by a network of weak intermolecular interactions. These can include:
Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal structures of related compounds researchgate.netnih.gov. The oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.
π–π Stacking: The planar aromatic rings can engage in π–π stacking interactions, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring. The centroid-to-centroid distance between stacked rings is a measure of the strength of this interaction. For example, in 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, a π–π stacking interaction with a centroid-centroid distance of 3.5373 (9) Å is observed nih.gov.
Halogen Bonds: If halogen substituents were introduced, they could participate in halogen bonding, which is a directional interaction between a halogen atom and a Lewis base.
Prediction of Non-Linear Optical (NLO) Properties based on Electronic Structure
Molecules with a significant intramolecular charge transfer (ICT) character, often arising from a donor-π-acceptor (D-π-A) architecture, are promising candidates for non-linear optical (NLO) materials. In this compound, the methylphenyl group can be considered a weak electron donor, the imidazole ring can act as part of the π-bridge, and the nitro group is a strong electron acceptor. This arrangement facilitates ICT upon electronic excitation, which is a key requirement for a large second-order NLO response, characterized by the first hyperpolarizability (β).
Computational DFT calculations are a powerful tool for predicting the NLO properties of molecules. The key parameters calculated are:
Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response. A large β value is indicative of a strong NLO activity.
Studies on various imidazole derivatives have shown that the magnitude of β is highly sensitive to the electronic nature of the substituents and the extent of conjugation in the molecule. For instance, increasing the strength of the donor and acceptor groups and extending the π-conjugated system generally leads to an increase in the hyperpolarizability.
The relationship between the electronic structure and NLO properties is also evident from the FMO analysis. A smaller HOMO-LUMO gap often correlates with a larger β value, as a smaller energy difference facilitates charge transfer. Theoretical studies on related Schiff bases, such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, have demonstrated that these molecules can possess significantly higher hyperpolarizabilities than standard NLO materials like urea researchgate.net. This suggests that this compound, with its inherent charge-transfer characteristics, is also likely to exhibit a notable NLO response.
Exploration of Chemical and Materials Science Applications
Potential as Building Blocks in Organic Synthesis and Materials Science
Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. mdpi.com Imidazole (B134444) derivatives, in particular, are recognized as essential subunits in the synthesis of natural products, pharmaceuticals, and advanced materials. ijddr.inasianpubs.org The compound 1-(4-Methyl-2-nitrophenyl)-1H-imidazole possesses several key features that underscore its potential as a valuable building block. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and can be a precursor for a variety of other functional groups, such as amines, which are pivotal in many synthetic transformations.
The imidazole ring itself offers multiple sites for further functionalization. While the N-1 position is substituted, the C-2, C-4, and C-5 positions of the imidazole ring are available for various organic reactions, including lithiation followed by the introduction of electrophiles, halogenation, and cross-coupling reactions. nih.gov For instance, N-alkylated derivatives of 4-phenyl-imidazoles can be synthesized by deprotonation with sodium hydride followed by alkylation. nih.gov Furthermore, the synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved in a one-pot, four-component reaction, highlighting the versatility of the imidazole core in constructing complex molecules. asianpubs.org
The synthesis of related nitroimidazole derivatives often involves the nucleophilic aromatic substitution reaction of a nitro-activated halobenzene with an imidazole. For example, 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole has been synthesized via the reaction of 4(5)-nitro-2-methylimidazole with 4-fluoronitrobenzene. researchgate.net This suggests that this compound could be prepared through analogous synthetic routes. Once formed, this compound can serve as a key intermediate. The nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, including diazotization, acylation, and the formation of Schiff bases, further expanding its synthetic utility. The synthesis of 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs, has been developed through a two-step method involving dibromination followed by selective debromination, showcasing the importance of functionalized nitroimidazoles in medicinal chemistry. bohrium.com
Investigation as Ligands in Coordination Chemistry for Catalytic Systems
Imidazole and its derivatives are highly effective ligands in coordination chemistry due to the presence of a lone pair of electrons on the sp2-hybridized nitrogen atom (N-3), which can readily coordinate to a wide range of metal ions. researchgate.netnih.gov The resulting metal complexes have found applications in diverse areas, including catalysis, materials science, and medicinal chemistry. bohrium.comresearchgate.netazjournalbar.comnih.gov The coordination of metal ions to imidazole-based ligands can lead to the formation of discrete molecular complexes or extended coordination polymers with interesting structural and functional properties. nsf.gov
The compound this compound is expected to act as a monodentate ligand, coordinating to metal centers through the N-3 atom of the imidazole ring. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, can modulate the properties of the resulting metal complexes. The synthesis and characterization of metal complexes with related 1-(4-nitrophenyl)imidazole have been reported, demonstrating the ability of these types of ligands to form stable complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net For example, complexes with the general formula [M(nopi)2Cl2] and M(nopi)42 (where nopi = 1-(4-nitrophenyl)imidazole) have been synthesized and characterized. researchgate.net
The catalytic activity of metal complexes is often dependent on the nature of the ligands. Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as a ligand, forming stable complexes with transition metals that exhibit enhanced catalytic activity in organic transformations and polymerization reactions. researchgate.netnih.govnih.govnih.gov Similarly, metal(II) formate (B1220265) or propionate (B1217596) complexes with imidazole have been investigated for their catalytic properties in the oxidation of styrene, with the catalytic activity being influenced by the carbon chain length of the carboxylate ligand. mdpi.com It is therefore anticipated that metal complexes of this compound could also exhibit interesting catalytic properties, potentially in oxidation, reduction, or cross-coupling reactions. The steric and electronic environment around the metal center, dictated by the ligand, plays a crucial role in determining the catalytic efficiency and selectivity.
| Complex Formula | Metal Ion | Coordination Geometry |
|---|---|---|
| [Co(nopi)2Cl2] | Co(II) | Tetrahedral |
| [Ni(nopi)2Cl2] | Ni(II) | Tetrahedral |
| [Cu(nopi)2Cl2] | Cu(II) | Distorted Tetrahedral |
| [Zn(nopi)2Cl2] | Zn(II) | Tetrahedral |
| [Co(nopi)4(NO3)2] | Co(II) | Octahedral |
| [Ni(nopi)4(NO3)2] | Ni(II) | Octahedral |
| [Cu(nopi)4(NO3)2] | Cu(II) | Distorted Octahedral |
| [Zn(nopi)4(NO3)2] | Zn(II) | Octahedral |
Role in the Development of Novel Functional Materials with Tuned Optical Properties
The development of new functional materials with tailored optical properties is a key area of research in materials science. uef.fi Imidazole-based compounds have emerged as promising candidates for such materials due to their inherent fluorescence and the tunability of their photophysical properties through chemical modification. arkat-usa.orgnih.govbeilstein-archives.org The introduction of electron-donating and electron-accepting groups into the imidazole scaffold can lead to molecules with significant intramolecular charge transfer (ICT) character, which is often associated with interesting optical phenomena, including large Stokes shifts and nonlinear optical (NLO) activity. arkat-usa.orgnih.gov
The compound this compound contains a donor-π-acceptor (D-π-A) framework, where the methyl-substituted phenyl ring can act as an electron donor and the nitro-substituted part of the phenyl ring acts as an electron acceptor, with the imidazole ring serving as the π-bridge. This molecular design is conducive to strong ICT upon photoexcitation, which can result in significant changes in the dipole moment and lead to desirable optical properties. For instance, a study on imidazole-based D-A fluorescent molecules showed that N-methylation of the imidazole ring led to a more twisted structure, resulting in aggregation-induced emission (AIE) properties. arkat-usa.org
Furthermore, the presence of the nitro group suggests that this compound could exhibit significant NLO properties. NLO materials are crucial for applications in optical communications, data storage, and optical limiting. nih.govresearchgate.netsemanticscholar.org The NLO response of a molecule is related to its hyperpolarizability, which is enhanced in molecules with strong ICT. Theoretical studies on related benzimidazole (B57391) derivatives have shown that the presence of nitro groups significantly enhances the first hyperpolarizability (β) values, making them promising NLO materials. nih.gov Z-scan measurements on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have confirmed its NLO properties, with a significant nonlinear refractive index and third-order susceptibility. researchgate.netsemanticscholar.org
| Compound | λmax (nm) | Energy Gap (eV) | ⟨α⟩ (x 10-23 esu) | βtot (x 10-30 esu) |
|---|---|---|---|---|
| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 320 | 4.78 | 4.20 | 1.68 |
| Methyl 1-(4-nitrophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 325 | 4.59 | 4.61 | 3.24 |
| Methyl 1-(4-chlorophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | 335 | 4.32 | 4.14 | 2.55 |
| Methyl 1-(4-nitrophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | 340 | 4.15 | 4.87 | 4.98 |
Prospects in Supramolecular Chemistry and Crystal Engineering through Controlled Intermolecular Interactions
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. nsf.govnih.govnsf.gov Crystal engineering, a subfield of supramolecular chemistry, aims to control the packing of molecules in the solid state to achieve desired material properties. researchgate.netnih.govresearchgate.net Nitro-substituted imidazole derivatives are particularly interesting candidates for crystal engineering studies due to the presence of multiple functional groups capable of participating in a variety of intermolecular interactions.
The crystal structure of this compound is expected to be governed by a combination of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the imidazole and phenyl rings. The nitro group is a strong hydrogen bond acceptor, and the C-H bonds of the methyl group and the aromatic rings can act as hydrogen bond donors. In the crystal structure of the related compound 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the molecules are linked into centrosymmetric dimers by C-H···O hydrogen bonds, which are further connected into two-dimensional networks by C-H···N interactions. researchgate.net Similarly, the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole reveals that molecules are linked by weak C—H⋯N and C—H⋯O hydrogen bonds, forming layers that are connected into a three-dimensional network by C—H⋯π interactions and π–π stacking. nih.gov
The presence of the nitro group also opens up the possibility of forming halogen bonds if a halogenated derivative were to be synthesized. For example, in 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole, bifurcated Br···O halogen–nitro bonds are observed, which play a significant role in the crystal packing. researchgate.net The interplay of these various non-covalent interactions provides a powerful tool for controlling the self-assembly of this compound and its derivatives in the solid state, which can in turn influence their physical properties, such as solubility, melting point, and even their optical and electronic characteristics.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole | Monoclinic | P21/c | C—H⋯N, C—H⋯O, C—H⋯π, π–π stacking | nih.gov |
| 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | Orthorhombic | Pbca | C—H⋯O, C—H⋯N | researchgate.net |
| 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole | Monoclinic | P21/c | Br···O halogen bonds, C—H⋯O, C—H⋯N | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Methyl-2-nitrophenyl)-1H-imidazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-methyl-2-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic reflux conditions (e.g., ethanol or acetic acid). Key parameters include maintaining a 1:1.2:3 molar ratio of aldehyde, glyoxal, and ammonium acetate, respectively, and monitoring reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1). Post-reaction, the product is isolated by ice-water quenching and purified via recrystallization (ethanol) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify aromatic proton environments (e.g., δ 7.2–8.0 ppm for nitrophenyl protons) and imidazole ring carbons (δ 120–140 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 244.2) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 54.3%, H: 3.8%, N: 17.2%) .
Q. What are the common functionalization strategies for this compound?
- Methodological Answer : The imidazole ring and nitrophenyl group allow for:
- Electrophilic substitution : Introduce halogens (e.g., NBS in DMF) at the imidazole C4/C5 positions.
- Reduction : Convert the nitro group to an amine (H2/Pd-C in ethanol) for downstream coupling .
Advanced Research Questions
Q. How does the electronic nature of the 4-methyl-2-nitrophenyl group influence biological activity?
- Methodological Answer : The electron-withdrawing nitro group enhances π-π stacking with biological targets, while the methyl group improves lipophilicity. Computational docking (e.g., AutoDock Vina) can model interactions with enzymes like cytochrome P450. Compare IC50 values against analogs (e.g., 2-(4-nitrophenyl)-1H-imidazole) to isolate substituent effects .
Q. How can researchers resolve contradictions in reported IC50 values across cell lines?
- Case Study : For conflicting cytotoxicity data (e.g., HeLa vs. A549 cells):
- Assay Validation : Standardize protocols (e.g., MTT assay incubation time, serum-free conditions).
- Pathway Analysis : Use Western blotting to confirm apoptosis markers (e.g., caspase-3 cleavage) .
- Data Table :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.24 | Apoptosis induction |
| A549 | 5.00 | ROS generation |
Q. What computational methods predict regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. For example, the LUMO of the nitrophenyl group localizes electrophilic attack at the imidazole C4 position .
Q. How does solvent polarity affect the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in varying solvents (e.g., DMSO vs. water). Monitor degradation via HPLC:
- DMSO : <5% degradation over 30 days.
- Aqueous buffer (pH 7.4) : 15% degradation due to nitro group hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
